2-(1H-Indol-5-yl)-1H-benzimidazole
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Overview
Description
2-(1H-Indol-5-yl)-1H-benzimidazole is a heterocyclic compound that combines the structural features of both indole and benzimidazole. These two moieties are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common structural motif in natural products and pharmaceuticals, while the benzimidazole ring is known for its role in various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-5-yl)-1H-benzimidazole typically involves the condensation of an indole derivative with an appropriate benzimidazole precursor. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring . This indole derivative can then be coupled with a benzimidazole precursor through various condensation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-5-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogenating agents, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-(1H-Indol-5-yl)-1H-benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Indol-5-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1H-Indol-5-yl)-1H-benzimidazole include other indole and benzimidazole derivatives, such as:
- 3-(1H-Indol-5-yl)-1,2,4-oxidizable derivatives
- 1H-Indole-3-carbaldehyde derivatives
- N- [2- (1H-Indol-5-Yl)-Butyl]-4-Sulfamoyl-Benzamide
Uniqueness
What sets this compound apart is its unique combination of the indole and benzimidazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
CAS No. |
166670-56-0 |
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Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(1H-indol-5-yl)-1H-benzimidazole |
InChI |
InChI=1S/C15H11N3/c1-2-4-14-13(3-1)17-15(18-14)11-5-6-12-10(9-11)7-8-16-12/h1-9,16H,(H,17,18) |
InChI Key |
NBVSKJHTWKUVND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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